Ataluren

Description

Ataluren is a novel, orally administered drug that targets nonsense mutations. This compound is approved for use by the European Medicines Agency to treat Duchenne Muscular Dystrophy in patients aged 5 years and older who are able to walk. More specifically, this compound is used in the small group of patients whose disease is caused by a specific genetic defect (called a ‘nonsense mutation’) in the dystrophin gene. This drug does not yet have approval by the US Food and Drug Administration or by Health Canada for any indications.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and is indicated for duchenne muscular dystrophy and becker muscular dystrophy and has 5 investigational indications.

overrides nonsense stop translation signals to yield full-length proteins; may prove useful in treating cystic fibrosis and Duchenne muscular dystrophy

Structure

3D Structure

Properties

IUPAC Name |

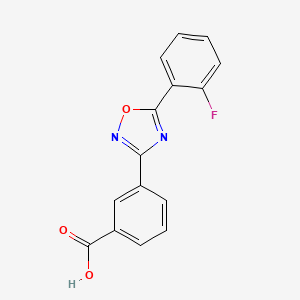

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUGLTULBSNHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046776 | |

| Record name | Ataluren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775304-57-9 | |

| Record name | Ataluren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775304-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ataluren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775304579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ataluren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ataluren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-IL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATALUREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K16AME9I3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ataluren's Mechanism of Action on Premature Stop Codons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsense mutations, which introduce a premature stop codon (PTC) into the coding sequence of a gene, are responsible for a significant percentage of all inherited diseases, including Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF). These mutations lead to the production of truncated, non-functional proteins. Ataluren (formerly known as PTC124) is a novel, orally bioavailable small molecule designed to enable the ribosome to read through these premature stop codons, allowing for the synthesis of a full-length, functional protein. This guide provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Core Mechanism of Action: Ribosomal Readthrough Induction

This compound's primary mechanism of action is the selective induction of ribosomal readthrough at the site of a premature stop codon, without affecting the termination process at normal stop codons.[1] This selectivity is crucial for its therapeutic potential, as it avoids the production of abnormally elongated proteins from healthy genes.

The prevailing model suggests that this compound interacts with the ribosome, specifically at the decoding center, in a manner that reduces the efficiency of the eukaryotic release factors (eRF1 and eRF3) in recognizing and terminating translation at a PTC.[1][2] This creates a kinetic window for a near-cognate aminoacyl-tRNA to be incorporated at the premature stop codon, allowing the ribosome to continue translation to the normal stop codon.[3] This process is distinct from the mechanism of other readthrough agents like aminoglycoside antibiotics, which bind to a different site on the ribosomal RNA and are associated with a higher risk of toxicity.[4]

Signaling Pathway of this compound-Mediated Readthrough

Caption: this compound's mechanism of action at a premature stop codon.

Quantitative Data on this compound's Readthrough Efficacy

The readthrough efficiency of this compound is dependent on several factors, including the specific nonsense mutation (UGA > UAG > UAA), the surrounding nucleotide sequence, and the concentration of the drug.[2] The following tables summarize key quantitative data from preclinical and clinical studies.

In Vitro and Cell-Based Readthrough Efficiency

| Model System | Nonsense Mutation | This compound Concentration | Readthrough Efficiency/Protein Expression | Reference |

| Stably transfected HEK293 cells (Luciferase reporter) | TGA | 2.8–28 ng/mL (minimum effective) | Dose-dependent increase in luciferase activity | [2] |

| Stably transfected HEK293 cells (Luciferase reporter) | TGA | ~852 ng/mL (maximum activity) | Peak luciferase activity | [2] |

| HeLa cells (H2B-GFP-opal reporter) | TGA (opal) | 12 µM (24h) | 3- to 5-fold increase in H2B-GFP protein | [5] |

| Primary muscle cells (myotubes) from mdx mice | Dystrophin nonsense allele | 5 µg/mL | Most efficient readthrough | [1] |

| Myoblasts from mdx mice | Dystrophin nonsense allele | 0.6–3 µg/mL | Dose-dependent expression of full-length dystrophin | [1] |

| TA muscles of mdx mice (intramuscular injection) | Dystrophin nonsense allele | 0.2 mg (single dose) | ~5% of wild-type dystrophin levels | [2] |

Clinical Trial Data in Duchenne Muscular Dystrophy (DMD)

| Trial Phase | Number of Patients | This compound Dosage | Primary Endpoint | Key Finding | Reference |

| Phase 2a | 38 | 4, 4, 8 mg/kg; 10, 10, 20 mg/kg; 20, 20, 40 mg/kg (TID) | Change in dystrophin expression | 61% of subjects showed an increase in post-treatment dystrophin expression | [6] |

| Phase 2a | 38 | 10, 10, 20 mg/kg & 20, 20, 40 mg/kg | Serum Creatine Kinase (CK) | Statistically significant reductions in serum CK levels | [6] |

| Phase 2b | 174 | 10, 10, 20 mg/kg & 20, 20, 40 mg/kg (TID) | Change in 6-Minute Walk Distance (6MWD) | Significant slowing of 6MWD decline in the lower-dose group | [7] |

| Phase 3 (ACT DMD) | 228 | 10, 10, 20 mg/kg (TID) | Change in 6-Minute Walk Distance (6MWD) | 15m mean difference vs. placebo (p=0.213); 47m in pre-specified subgroup (p=0.007) | [8] |

Clinical Trial Data in Cystic Fibrosis (CF)

| Trial Phase | Number of Patients | This compound Dosage | Primary Endpoint | Key Finding | Reference |

| Phase 2a | 23 children | 4, 4, 8 mg/kg & 10, 10, 20 mg/kg (TID) | CFTR chloride transport (nasal TEPD) | Statistically significant improvements in chloride channel activity | [9] |

| Phase 2a | 23 children | 4, 4, 8 mg/kg & 10, 10, 20 mg/kg (TID) | CFTR protein expression | 17% improvement in CFTR protein expression (p<0.01) | [9] |

| Phase 3 | 232 | 10, 10, 20 mg/kg (TID) | Change in %-predicted FEV1 | No significant difference vs. placebo; significant effect in patients not taking inhaled tobramycin | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core protocols used to investigate the mechanism of action of this compound.

Luciferase Reporter Assay for Nonsense Suppression

This assay is a common in vitro method to screen for and quantify the readthrough activity of compounds like this compound.

Caption: Workflow for a luciferase reporter assay to measure readthrough.

-

Cell Culture: Plate human embryonic kidney (HEK293) cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Plasmid Construction: Utilize a mammalian expression vector containing a firefly luciferase gene with a premature termination codon (e.g., TGA, TAA, or TAG) introduced at a specific position. A second plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

Transfection: Transfect the cells with the luciferase reporter plasmid(s) using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Transfer the cell lysate to a white-walled 96-well plate. Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of readthrough by comparing the normalized luciferase activity in this compound-treated cells to that of a control construct without a premature stop codon.

Western Blot for Dystrophin Quantification

This method is used to detect and quantify the amount of full-length dystrophin protein produced in cells or tissues after treatment with this compound.

Caption: Workflow for Western blot analysis of dystrophin protein.

-

Protein Extraction: Homogenize muscle biopsy samples or cell pellets in a lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a large-format 3-8% Tris-acetate SDS-polyacrylamide gel to resolve the high molecular weight dystrophin protein (427 kDa).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the C-terminus of dystrophin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity for dystrophin and normalize it to a loading control protein (e.g., actin or spectrin) to determine the relative amount of dystrophin in each sample.

Conclusion

This compound represents a significant advancement in the treatment of genetic disorders caused by nonsense mutations. Its mechanism of action, centered on the selective promotion of ribosomal readthrough at premature stop codons, offers a therapeutic strategy that addresses the underlying cause of these diseases. The quantitative data from both preclinical and clinical studies demonstrate its potential to restore the production of functional proteins. The detailed experimental protocols provided in this guide serve as a resource for researchers working to further elucidate the intricacies of this compound's mechanism and to develop next-generation readthrough therapeutics. Continued research in this area holds the promise of new and improved treatments for a wide range of devastating genetic disorders.

References

- 1. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phase 2a Study of this compound-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]

- 7. Structural insights into eRF3 and stop codon recognition by eRF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. PTC Publishes Results From Phase 2 Study of this compound in Children with Cystic Fibrosis | PTC Therapeutics, Inc. [ir.ptcbio.com]

Ataluren's Efficacy in Overcoming Premature Termination Codons: A Technical Guide on its Effects on UGA, UAA, and UAG

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ataluren (formerly PTC124) is an orally bioavailable small molecule designed to enable the readthrough of premature termination codons (PTCs), offering a therapeutic approach for a variety of genetic disorders caused by nonsense mutations.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action and its differential effects on the three nonsense codons: UGA (opal), UAA (ochre), and UAG (amber). It summarizes quantitative data on readthrough efficiency, details experimental protocols for assessing its activity, and visualizes the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for genetic diseases.

Introduction: The Challenge of Nonsense Mutations

Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the synthesis of a truncated, and typically non-functional, protein.[2][3] These mutations are responsible for approximately 11% of all inherited disease cases. The cellular machinery recognizes these PTCs and, in addition to producing a truncated protein, often degrades the mutated mRNA through a process called nonsense-mediated mRNA decay (NMD), further reducing the potential for any residual protein function.[4]

This compound has emerged as a promising therapeutic agent that allows the ribosome to read through these premature stop signals, leading to the synthesis of a full-length, functional protein.[1][3] Its mechanism of action is distinct from that of aminoglycoside antibiotics, which also promote readthrough but are associated with significant toxicity.[3]

Mechanism of Action: Promoting Near-Cognate tRNA Insertion

This compound's primary mechanism of action involves enhancing the selection of near-cognate aminoacyl-tRNAs at the site of a premature termination codon.[5] Under normal circumstances, release factors (eRF1 and eRF3 in eukaryotes) recognize stop codons in the ribosomal A-site and initiate the termination of translation.[4][5] this compound is proposed to modulate the ribosome's decoding center, decreasing the efficiency of termination by the release factors and allowing a near-cognate tRNA, whose anticodon is a single-base mismatch to the stop codon, to bind and donate its amino acid to the growing polypeptide chain.[5] This "suppression" of the nonsense mutation allows for the continuation of translation to the normal stop codon, resulting in a full-length protein.[5]

It is crucial to note that this compound's activity is selective for premature stop codons and does not significantly affect the termination at normal stop codons, a critical aspect for its therapeutic safety.[4]

Differential Efficacy at UGA, UAG, and UAA Codons

This compound exhibits varying levels of readthrough efficiency depending on the specific nonsense codon. The general hierarchy of readthrough efficiency is UGA > UAG > UAA.[4] This correlates inversely with the termination efficiencies of the eukaryotic release factors at these codons.

Quantitative Readthrough Efficiency

The following table summarizes the relative readthrough efficiency of this compound at the three nonsense codons based on data from various in vitro studies, primarily utilizing luciferase reporter assays.

| Nonsense Codon | Relative Readthrough Efficiency | Notes |

| UGA (Opal) | Highest | Consistently shows the most significant response to this compound.[3][4] |

| UAG (Amber) | Intermediate | Readthrough is detectable and significant, but generally lower than for UGA.[4] |

| UAA (Ochre) | Lowest | Exhibits the least amount of readthrough in the presence of this compound.[3][4] |

Table 1: Relative Readthrough Efficiency of this compound at Premature Termination Codons.

Amino Acid Insertion Profile

The identity of the amino acid inserted at the site of a nonsense codon during readthrough is a critical determinant of the resulting protein's function. Mass spectrometry-based analyses have identified the specific amino acids incorporated in the presence of this compound for each of the three stop codons.

| Nonsense Codon | Predominantly Inserted Amino Acids | Frequencies of Insertion (in human cells) |

| UGA (Opal) | Tryptophan (Trp), Arginine (Arg), Cysteine (Cys) | Trp: ~86%, Arg: ~5%, Cys: ~9% |

| UAG (Amber) | Glutamine (Gln), Tyrosine (Tyr), Lysine (Lys) | Gln: ~88%, Tyr: ~9%, Lys: ~3% |

| UAA (Ochre) | Glutamine (Gln), Tyrosine (Tyr), Lysine (Lys) | Gln, Lys, and Tyr insertions are observed.[5] |

Table 2: Amino Acids Inserted at Nonsense Codons During this compound-Mediated Readthrough.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Readthrough Assessment using Luciferase Reporter Assay

This assay is a common method to quantify the readthrough efficiency of this compound.

Objective: To measure the dose-dependent effect of this compound on the readthrough of specific nonsense codons.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid vector containing a luciferase reporter gene (e.g., Firefly or NanoLuc) with a premature termination codon (UGA, UAG, or UAA) inserted in-frame. A wild-type reporter construct serves as a positive control.

-

Cell culture medium (e.g., DMEM) and supplements

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Transfect the cells with the luciferase reporter plasmid containing the desired nonsense codon or the wild-type control plasmid using a suitable transfection reagent.

-

This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 30 µM). Include a vehicle-only control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity of the PTC-containing reporter to the activity of the wild-type reporter to calculate the percentage of readthrough.

Identification of Inserted Amino Acids by Mass Spectrometry

This protocol outlines the general steps for identifying the amino acid(s) inserted at a PTC during this compound-mediated readthrough.

Objective: To determine the identity and relative frequency of amino acids incorporated at a specific nonsense codon.

Materials:

-

Cells expressing a reporter protein (e.g., a tagged luciferase) with a PTC.

-

This compound

-

Protein purification reagents (e.g., affinity chromatography beads)

-

Enzymes for protein digestion (e.g., Trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Treatment: Culture the cells expressing the PTC-containing reporter protein in the presence of this compound (e.g., 30 µM) or a vehicle control.

-

Protein Purification: Lyse the cells and purify the full-length reporter protein resulting from readthrough using affinity chromatography.

-

In-solution Digestion: Digest the purified protein into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS. The mass spectrometer will fragment the peptides and provide information about their amino acid sequence.

-

Data Analysis: Search the MS/MS spectra against a protein database that includes the expected sequences of the reporter protein with all possible amino acid substitutions at the PTC position. This will identify the inserted amino acid(s) and their relative abundance.

The Role of Nonsense-Mediated mRNA Decay (NMD)

NMD is a cellular surveillance mechanism that degrades mRNAs containing PTCs. The efficiency of NMD can influence the amount of substrate mRNA available for this compound-mediated readthrough. While this compound's primary mechanism is at the level of translation, its overall efficacy can be impacted by the stability of the target mRNA. Some studies have shown that this compound does not directly inhibit NMD, while others suggest it may have indirect effects on mRNA levels in certain contexts.[4][6]

Conclusion

This compound represents a significant advancement in the treatment of genetic disorders caused by nonsense mutations. Its ability to promote readthrough of premature termination codons is codon-dependent, with the highest efficiency observed for UGA, followed by UAG, and then UAA. The insertion of specific near-cognate amino acids at these sites can restore the production of full-length, functional proteins. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to develop next-generation readthrough compounds with improved efficacy and specificity.

References

- 1. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 2a Study of this compound-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Optimization of PTC124 (Ataluren): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTC124, also known as ataluren, is a first-in-class, orally bioavailable small molecule designed to enable the read-through of premature termination codons (PTCs), also known as nonsense mutations. These mutations introduce a premature stop codon in the mRNA, leading to the production of a truncated, non-functional protein and causing a significant number of genetic diseases. This technical guide provides an in-depth overview of the discovery, chemical optimization, and preclinical evaluation of PTC124, offering valuable insights for researchers and professionals in the field of drug development.

Discovery of PTC124: A High-Throughput Screening Approach

The discovery of PTC124 originated from a high-throughput screening (HTS) campaign aimed at identifying compounds that could restore the production of a full-length protein from a gene containing a nonsense mutation.[1][2] The screening assay utilized a cell-based system with a reporter gene, firefly luciferase (FLuc), which was engineered to contain a premature termination codon.[3][4]

Initial Screening and Hit Identification

The primary HTS involved screening a large chemical library for compounds that could increase the luminescence signal from the FLuc reporter construct containing a PTC. An increase in signal was indicative of the compound's ability to promote read-through of the premature stop codon, leading to the synthesis of a functional luciferase enzyme. This initial screen identified a number of hit compounds, including a series of 1,2,4-oxadiazoles.

Lead Optimization and the Emergence of PTC124

The 1,2,4-oxadiazole scaffold was selected for further chemical optimization due to its favorable drug-like properties.[5] A medicinal chemistry program was initiated to synthesize and evaluate a library of analogs to improve potency, selectivity, and pharmacokinetic properties. This effort led to the identification of PTC124, chemically known as 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[6]

Chemical Synthesis of PTC124

The synthesis of PTC124 can be achieved through a multi-step process. A general synthetic route is outlined below.

Caption: A generalized workflow for the chemical synthesis of PTC124.

A common synthetic approach involves the reaction of methyl 3-cyanobenzoate with hydroxylamine to form an amidoxime intermediate. This intermediate is then acylated with 2-fluorobenzoyl chloride, followed by a cyclization reaction, typically under thermal conditions, to form the 1,2,4-oxadiazole ring. Finally, hydrolysis of the methyl ester yields PTC124.[7]

Mechanism of Action: Promoting Ribosomal Read-through

PTC124's mechanism of action is to induce the ribosome to read through a premature termination codon during mRNA translation.[8] It is believed to decrease the sensitivity of the ribosome to the PTC, allowing for the insertion of a near-cognate aminoacyl-tRNA at the A-site and the continuation of translation to produce a full-length protein.[9] Importantly, PTC124 does not appear to affect the termination process at normal stop codons, suggesting a degree of selectivity for premature termination signals.[10]

Caption: PTC124 promotes the read-through of premature termination codons.

Preclinical and In Vitro Efficacy

The efficacy of PTC124 has been evaluated in a variety of in vitro and preclinical models of genetic disorders caused by nonsense mutations.

In Vitro Studies

Initial in vitro studies using cell-based reporter assays demonstrated that PTC124 could restore the expression of functional protein in a dose-dependent manner. Subsequent studies in primary cells from patients with Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF) confirmed that PTC124 could restore the production of dystrophin and CFTR protein, respectively.[2]

| Assay Type | Model System | Key Findings | Reference |

| Luciferase Reporter Assay | HEK293 cells with FLuc-PTC construct | Dose-dependent increase in luciferase activity | [3] |

| Western Blot | Primary myoblasts from DMD patients | Restoration of full-length dystrophin expression | [2] |

| Immunofluorescence | Primary myoblasts from DMD patients | Correct localization of restored dystrophin to the cell membrane | [2] |

| Chloride Channel Assay | Fischer rat thyroid cells expressing CFTR with G542X mutation | Increased CFTR-mediated chloride transport | [10] |

Preclinical Animal Models

The in vivo efficacy of PTC124 was assessed in mouse models of DMD (mdx mouse) and CF. Oral administration of PTC124 to mdx mice resulted in the production of full-length, functional dystrophin in muscle tissue and an improvement in muscle function.[10] In a mouse model of CF, PTC124 treatment led to the restoration of CFTR protein expression and function.

| Animal Model | Disease | Key Efficacy Endpoints | Reference |

| mdx mouse | Duchenne Muscular Dystrophy | Increased dystrophin expression in muscle, improved muscle strength, reduced serum creatine kinase levels | [10] |

| CF mouse model (with G542X mutation) | Cystic Fibrosis | Restoration of CFTR protein expression, improved intestinal chloride transport | [10] |

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in various animal species and in humans.

| Species | Route of Administration | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| Mouse | Oral | 5-10 | 0.5-1 | 2-3 | ~20-30 | [11] |

| Rat | Oral | 10-20 | 1-2 | 3-4 | ~30-40 | [11] |

| Dog | Oral | 2-5 | 2-4 | 4-6 | ~10-20 | [11] |

| Human | Oral (10 mg/kg) | ~2-6 | 1.5-3 | 3-6 | Not specified | [5] |

| Human | Oral (20 mg/kg) | ~5-15 | 1.5-3 | 3-6 | Not specified | [5] |

Note: Pharmacokinetic parameters can vary depending on the specific study design, formulation, and dosing regimen. The data presented here are approximate values for illustrative purposes.

Experimental Protocols

Cell-Based Luciferase Reporter Assay for Read-through

This protocol describes a general method for assessing the read-through activity of a compound using a luciferase reporter assay.

Caption: A typical workflow for a cell-based luciferase reporter assay.

-

Cell Culture: Plate a suitable human cell line (e.g., HEK293) in a 96-well plate at an appropriate density.

-

Transfection: Transfect the cells with a plasmid vector encoding the firefly luciferase gene containing a specific premature termination codon (e.g., UGA, UAG, or UAA).

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of PTC124 or other test compounds. Include appropriate positive (e.g., an aminoglycoside like G418) and negative (vehicle) controls.

-

Incubation: Incubate the treated cells for an additional 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer. Add a luciferase assay substrate to the lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to cell viability (e.g., using a parallel MTT assay) and calculate the fold-increase in luciferase activity compared to the vehicle-treated control.

Western Blot Analysis for Protein Restoration

This protocol outlines the general steps for detecting the restoration of a full-length protein in cells treated with a read-through compound.

-

Cell Culture and Treatment: Culture primary cells from a patient with a nonsense mutation or a relevant cell line. Treat the cells with the test compound for a specified period.

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., dystrophin or CFTR).

-

Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the intensity of the protein bands corresponding to the full-length protein and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The discovery and development of PTC124 represent a significant advancement in the field of therapeutics for genetic disorders caused by nonsense mutations. Through a combination of high-throughput screening and medicinal chemistry optimization, a novel, orally bioavailable small molecule with the ability to promote ribosomal read-through of premature termination codons was identified. Preclinical studies have demonstrated its potential to restore the production of functional proteins in various disease models. This technical guide provides a comprehensive overview of the foundational science behind PTC124, offering a valuable resource for researchers and drug developers working to address the unmet medical needs of patients with genetic diseases.

References

- 1. PTC124 targets genetic disorders caused by nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toward a Rationale for the PTC124 (this compound) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | 775304-57-9 | Buy Now [molport.com]

- 7. Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-, Methyl ester | 775304-60-4 [chemicalbook.com]

- 8. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RU2474577C2 - Crystalline forms of 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]benzoic acid, and use thereof and methods for preparing - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism and Disposition of this compound after Oral Administration to Mice, Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Suppression of Premature Termination Codons by Ataluren: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are the cause of approximately 10-15% of all human genetic diseases.[1][2] These mutations lead to the synthesis of truncated, non-functional proteins and often trigger the degradation of the mutant mRNA through nonsense-mediated mRNA decay (NMD).[1][3] Ataluren (formerly PTC124) is a first-in-class, orally bioavailable small molecule designed to enable the ribosome to read through these premature stop signals, thereby restoring the production of a full-length, functional protein.[1] A critical feature for its therapeutic viability is its selectivity for premature versus normal termination codons (NTCs). This guide provides an in-depth examination of the molecular mechanisms underpinning this selectivity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Differentiating PTCs from NTCs

The canonical function of the three stop codons (UAA, UAG, and UGA) is to signal the termination of translation. This process is mediated by eukaryotic release factors, eRF1 and eRF3, which recognize the stop codon in the ribosomal A-site and trigger the hydrolysis and release of the nascent polypeptide chain.[4][5]

This compound's mechanism does not involve covalent modification but rather a subtle modulation of the ribosome's decoding function. It is proposed to interact with ribosomal RNA or associated proteins, reducing the efficiency with which the release factors recognize a premature stop codon.[4][6] This pause allows a near-cognate aminoacyl-tRNA to be incorporated at the PTC site, enabling the ribosome to continue translation to the normal stop codon.[4][7]

The selectivity of this compound for PTCs over NTCs is believed to stem from the different molecular contexts of these two signals.[8] Normal termination is a highly efficient process, reinforced by interactions between the terminating ribosome and a specific messenger ribonucleoprotein (mRNP) structure localized 3' to the normal stop codon.[9] This includes factors like the poly(A)-binding protein (PABP), which interacts with eRF3 to promote efficient termination and ribosome recycling. PTCs, located upstream within the coding sequence, lack this specific 3' contextual information.[9] Consequently, termination at a PTC is inherently less efficient, creating a larger kinetic window for this compound to facilitate the competing event of near-cognate tRNA incorporation.[2][9]

Several key studies have demonstrated that this compound does not significantly affect the termination at normal stop codons, even at high concentrations.[9][10] This has been shown through two-dimensional gel electrophoresis and Western blot analyses of multiple high-abundance proteins in various tissues and cells, which found no evidence of protein elongation that would suggest NTC readthrough.[8][10] Furthermore, this compound generally does not alter the stability of the target mRNA, indicating it does not interfere with the NMD pathway, but rather acts directly on the translational machinery.[5][9][10]

Caption: this compound's selective action at PTCs vs. NTCs.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across various preclinical models. The data highlights a dose-dependent readthrough activity that is selective for PTCs.

| Parameter | Assay Type | Model System | PTC Type | Observation | Concentration Range | Reference |

| Readthrough Activity | Cell-based Luciferase Assay | HEK293 cells | TAA, TAG, UGA | Dose-dependent readthrough of all three PTCs. | 2.8 ng/mL - 852 ng/mL | [10] |

| Readthrough Activity | Cell-based NanoLuc Assay | 293H cells | UGA | Peak ninefold increase in luciferase activity. | ~10 µM | [11] |

| Dystrophin Expression | Western Blot | Myoblasts from mdx mice | UGA | Dose-dependent expression of full-length dystrophin. | 0.6–3 µg/mL | [10] |

| CFTR Function | Chloride Transport Assay | CF patients | Various | Increased mean CFTR-mediated chloride transport. | 4, 4, 8 mg/kg and 10, 10, 20 mg/kg | [8][10] |

| CPT1A Enzyme Activity | Functional Enzyme Assay | Patient-derived fibroblasts | - | Increased from 15% to 45% of wild-type levels. | 5 µM (1.5 µg/mL) | [9] |

| Selectivity | 2D Gel Electrophoresis / Western Blot | Rat, dog, human cells | N/A | No readthrough of normal stop codons observed. | Up to 200 mg/kg (in vivo) | [10] |

| mRNA Levels | RT-PCR | Cftr-/- hCFTR-G542X mice | G542X | No significant change in mRNA levels, indicating no NMD inhibition. | 0.9 mg/mL (in diet) | [5][10] |

Amino Acid Insertion Profile at PTCs (this compound-Treated Human 293H Cells)

| Premature Termination Codon | Inserted Amino Acid | Frequency of Insertion (%) | Reference |

| UAA | Tyrosine (Tyr) | 57.9 ± 11.3 | |

| Glutamine (Gln) | 39.9 ± 11.7 | ||

| UAG | Glutamine (Gln) | 53.2 ± 20.3 | |

| Tyrosine (Tyr) | 43.9 ± 20.9 | ||

| Tryptophan (Trp) | 1.8 ± 1.9 | ||

| UGA | Arginine (Arg) | 69.7 ± 11.3 | |

| Tryptophan (Trp) | 28.8 ± 11.4 | ||

| Cysteine (Cys) | 0.7 ± 0.7 |

Key Experimental Protocols

The assessment of this compound's selectivity and mechanism relies on a combination of in vitro and cell-based assays.

Cell-Based Reporter Assays

These assays are fundamental for quantifying readthrough efficiency.

-

Objective: To measure the dose-dependent restoration of a reporter protein's function in cells containing a nonsense mutation.

-

Methodology:

-

Construct Design: A reporter gene (e.g., Firefly Luciferase, NanoLuc, β-Galactosidase) is engineered to contain an in-frame PTC (e.g., TGA, TAG, or TAA) at a specific position. A wild-type version of the reporter serves as a control.

-

Cell Transfection: A suitable mammalian cell line (e.g., HEK293) is stably or transiently transfected with the reporter constructs.

-

Compound Treatment: The transfected cells are incubated with a range of this compound concentrations (e.g., 0.001 µM to 100 µM) for a defined period (typically 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

Lysis and Detection: Cells are lysed, and the reporter protein's activity is measured. For luciferase, this involves adding a substrate and measuring luminescence. For β-Galactosidase, a colorimetric or fluorometric substrate is used.

-

Data Analysis: Reporter activity is normalized to total protein content to account for differences in cell number. The increase in signal from the PTC-containing reporter in this compound-treated cells versus vehicle-treated cells indicates the level of readthrough. The lack of signal change with the wild-type reporter confirms the absence of off-target protein stabilization.[3]

-

In Vitro Eukaryotic Translation Assays

These cell-free systems confirm the direct effect of this compound on the translational machinery.

-

Objective: To demonstrate that this compound directly modulates the ribosome to promote readthrough, independent of other cellular processes like transcription or NMD.

-

Methodology:

-

System Composition: A highly purified in vitro translation system is used, composed of eukaryotic 80S ribosomes, aminoacyl-tRNAs, and essential elongation (eEF1A, eEF2) and release (eRF1, eRF3) factors.[10][12]

-

mRNA Template: An mRNA template encoding a short peptide or reporter protein with a PTC is added to program the ribosomes.

-

Reaction: The translation reaction is initiated in the presence of various concentrations of this compound or control compounds.

-

Analysis: The products are analyzed to distinguish between terminated peptides and full-length readthrough products. This can be done by quantifying radiolabeled peptides or via mass spectrometry.

-

Kinetic Measurements: This system can be adapted to measure the rates of elementary steps, such as peptidyl-tRNA hydrolysis by release factors. Studies using this approach have shown that this compound directly inhibits eRF1/eRF3-dependent termination activity, while aminoglycosides like G418 primarily act by increasing near-cognate tRNA mispairing.[12][13]

-

Analysis of Endogenous Protein Expression and mRNA Stability

These experiments validate the findings from reporter assays in a more physiologically relevant context and confirm selectivity.

-

Objective: To demonstrate the restoration of a full-length endogenous protein in a disease model and to confirm that this compound's activity is not due to altered mRNA levels.

-

Methodology:

-

Model System: Primary cells from patients with a nonsense mutation (e.g., DMD myotubes) or animal models (e.g., mdx mouse) are used.

-

Treatment: Cells or animals are treated with this compound over a specified duration and dose regimen.

-

Protein Analysis (Western Blot): Protein lysates are collected from treated and untreated samples. Western blotting is performed using an antibody that specifically recognizes an epitope C-terminal to the PTC. A signal in the treated sample indicates the production of full-length protein.[10]

-

Selectivity Analysis (2D Gel Electrophoresis): To confirm the lack of NTC readthrough, total protein lysates are separated by 2D gel electrophoresis. The protein spot patterns of treated and untreated cells are compared to ensure no widespread changes or appearance of higher molecular weight species for abundant proteins.[10]

-

mRNA Stability Analysis (RT-qPCR): Total RNA is extracted from treated and untreated cells. Reverse transcription followed by quantitative PCR (RT-qPCR) is performed using primers specific for the mutant transcript. Unchanged mRNA levels between treated and untreated samples demonstrate that this compound does not inhibit NMD.[5][10]

-

References

- 1. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proposing a mechanism of action for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (this compound) in a Diverse Array of Reporter Assays | PLOS Biology [journals.plos.org]

- 4. pnas.org [pnas.org]

- 5. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner [mdpi.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. New Research Validates Translarna's™ (this compound) Mechanism of Action to Promote Readthrough of Nonsense Mutations and Produce Full-length Functional Protein | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 8. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. This compound and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Ataluren's Read-Through Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataluren (formerly PTC124) is a small-molecule drug that has garnered significant attention for its ability to induce the read-through of premature termination codons (PTCs), offering a therapeutic strategy for a class of genetic disorders caused by nonsense mutations. These mutations introduce an early stop codon (UGA, UAG, or UAA) into the mRNA sequence, leading to the production of a truncated, non-functional protein. This compound enables the ribosome to bypass these PTCs, allowing for the synthesis of a full-length, functional protein. This guide provides an in-depth technical overview of the structural basis for this compound's read-through activity, detailing its mechanism of action, binding sites, and the experimental methodologies used to elucidate these features.

Core Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of translation termination at PTCs without significantly affecting the termination process at normal stop codons. It achieves this by modulating the fidelity of the ribosome, specifically by promoting the insertion of near-cognate aminoacyl-tRNAs at the site of a nonsense mutation[1][2]. This action is independent of effects on transcription, mRNA processing, or mRNA stability[1].

Recent evidence strongly indicates that this compound functions as a competitive inhibitor of the eukaryotic release factor complex (eRF1 and eRF3), which is responsible for recognizing stop codons and mediating the termination of translation[3][4][5][6][7][8][9][10]. By interfering with the activity of the release factors, this compound shifts the kinetic competition at the ribosomal A-site in favor of near-cognate tRNAs, leading to read-through and continued polypeptide elongation. This mechanism is distinct from that of aminoglycoside antibiotics, such as G418, which also promote read-through but do so by directly inducing misreading and increasing the affinity of near-cognate tRNAs for the A-site[3][4][5][11].

dot

Caption: this compound's mechanism of action at a PTC.

Structural Basis and Binding Sites

The structural basis for this compound's activity lies in its direct interaction with the ribosome. Photoaffinity labeling studies have identified two primary binding sites for this compound within the ribosomal RNA (rRNA)[6][12]. These sites are strategically located near two critical functional centers of the ribosome:

-

The Decoding Center (DC): Located in the small ribosomal subunit (18S rRNA in eukaryotes), the DC is responsible for monitoring the codon-anticodon interaction and ensuring translational fidelity.

-

The Peptidyl Transferase Center (PTC): Situated in the large ribosomal subunit (28S rRNA in eukaryotes), the PTC catalyzes the formation of peptide bonds.

A third, less well-characterized binding site has been suggested within the release factor complex itself[6]. The binding of this compound to these sites is thought to induce a conformational change in the ribosome that disfavors the binding and/or activity of the release factor complex, thereby promoting read-through. Computational modeling studies have also suggested a direct interaction between this compound and the mRNA in the vicinity of the PTC[13].

Quantitative Data on this compound's Activity

The efficacy of this compound is influenced by several factors, including its concentration, the specific nonsense codon, and the surrounding nucleotide sequence (the "+1" position)[11]. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Context | Reference(s) |

| Minimal Effective Concentration | 0.01–0.1 µM | Discernible read-through in cell-based assays | [1] |

| Maximal Activity Concentration | ~3 µM | Cell-based assays | [1] |

| Optimal In Vitro Concentration | 5-10 µg/mL (~17-35 µM) | mdx myotubes | [11][14] |

| EC50 (in vitro translation) | 0.10–0.35 mM | PURE-LITE system, inhibition of release factor activity | [4] |

| EC50 (Azidothis compound binding to eRF1) | ~110 µM | Photoaffinity labeling | [6][12] |

| EC50 (Azidothis compound binding to eRF1/eRF3 complex) | ~90 µM | Photoaffinity labeling | [6][12] |

Table 1: Concentration-Dependent Activity of this compound

| Nonsense Codon | Relative Read-Through Efficiency | Notes | Reference(s) |

| UGA | Highest | Most susceptible to this compound-mediated read-through. | [11] |

| UAG | Intermediate | [11] | |

| UAA | Lowest | Most resistant to read-through. | [11] |

| +1 Nucleotide Context | Pyrimidines (C or U) at the +1 position generally lead to higher read-through efficiency. | The nucleotide immediately following the PTC influences the efficacy of read-through. | [11] |

Table 2: Influence of Nonsense Codon and Context on this compound's Efficacy

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Dual-Luciferase Reporter Assay for Read-Through Quantification

This cell-based assay is a workhorse for quantifying the read-through efficiency of a given PTC. It utilizes a reporter construct containing two luciferase genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by a nonsense mutation. RLuc serves as an internal control for transfection efficiency and overall protein synthesis, while FLuc expression is dependent on read-through of the intervening PTC.

Methodology:

-

Construct Design: A plasmid is engineered with the RLuc gene followed by the FLuc gene. A PTC and its surrounding nucleotide context of interest are inserted between the two reporter genes. The FLuc gene is out of frame or lacks a start codon, such that its translation is dependent on a continuous read-through event from the RLuc open reading frame.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is cultured in 96-well plates. The cells are then transiently transfected with the dual-luciferase reporter plasmid using a standard transfection reagent (e.g., Lipofectamine)[15].

-

Compound Treatment: Following transfection, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are incubated for a period of 24-48 hours to allow for reporter gene expression[15].

-

Cell Lysis: The culture medium is removed, and the cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells and release the luciferase enzymes[16][17].

-

Luciferase Activity Measurement: The cell lysate is transferred to an opaque microplate. A dual-luciferase assay reagent kit is used to measure the luminescence of both FLuc and RLuc sequentially in a luminometer. The FLuc substrate is added first, and the luminescence is measured. Then, a quenching reagent is added to stop the FLuc reaction, and the RLuc substrate is added to measure its luminescence[16][18].

-

Data Analysis: The read-through efficiency is calculated as the ratio of FLuc activity to RLuc activity. This ratio is then normalized to the vehicle control to determine the fold-increase in read-through induced by this compound.

dot

Caption: Workflow for a dual-luciferase reporter assay.

In Vitro Translation Assay

Cell-free translation systems, such as those derived from rabbit reticulocytes or HeLa cell extracts, allow for the study of read-through in a controlled environment devoid of cellular processes like transcription and mRNA decay[11]. The PURE (Protein synthesis Using Recombinant Elements) system offers an even more defined environment with purified ribosomal components and translation factors[19].

Methodology:

-

Template Preparation: An in vitro transcribed mRNA encoding a reporter protein (e.g., luciferase) with a PTC is prepared.

-

Reaction Assembly: The in vitro translation reaction is assembled on ice. A typical reaction includes the cell-free extract (e.g., rabbit reticulocyte lysate), an amino acid mixture (with one radioactively labeled amino acid, such as ³⁵S-methionine, for detection), an energy source (ATP, GTP), and the template mRNA.

-

Compound Addition: this compound or a vehicle control is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a temperature optimal for the translation system (e.g., 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60-90 minutes).

-

Analysis of Translation Products: The reaction is stopped, and the synthesized proteins are resolved by SDS-PAGE. The full-length read-through product and the truncated product are visualized by autoradiography (if a radiolabeled amino acid was used) or by Western blotting with an antibody against the reporter protein.

-

Quantification: The intensity of the bands corresponding to the full-length and truncated proteins is quantified using densitometry to determine the percentage of read-through.

Photoaffinity Labeling for Binding Site Identification

This technique is used to covalently link this compound to its binding partners, allowing for their identification. It involves a chemically modified version of this compound that contains a photoreactive group (e.g., an azide) and a tag for enrichment (e.g., biotin or an alkyne for click chemistry)[6][12][20][21][22][23].

Methodology:

-

Probe Synthesis: An this compound analog is synthesized with a photoreactive moiety (e.g., azido group) and an enrichment handle (e.g., alkyne).

-

Cellular or In Vitro Labeling: Live cells or a cell-free system (e.g., purified ribosomes) are incubated with the photoaffinity probe.

-

UV Cross-linking: The sample is irradiated with UV light of a specific wavelength to activate the photoreactive group, which then forms a covalent bond with the nearest interacting molecules (e.g., rRNA or ribosomal proteins).

-

Lysis and Enrichment: If live cells were used, they are lysed. The probe-cross-linked molecules are then enriched from the complex mixture using the enrichment handle (e.g., via a click reaction to a biotin-azide tag followed by streptavidin affinity purification).

-

Mass Spectrometry Analysis: The enriched proteins are digested into peptides and analyzed by mass spectrometry to identify the proteins that were covalently bound to the this compound probe. For rRNA, specific primer extension and sequencing techniques are used to map the cross-linking sites.

Orthogonal Mechanisms of this compound and Aminoglycosides

It is crucial to differentiate the mechanism of this compound from that of aminoglycosides, another class of read-through agents. While both lead to the suppression of nonsense mutations, they do so through distinct, or orthogonal, mechanisms[3][4][5].

dot

Caption: Orthogonal mechanisms of this compound and aminoglycosides.

Conclusion

The structural basis for this compound's read-through activity is rooted in its ability to bind to specific sites on the ribosome, particularly within the rRNA of both the small and large subunits. This binding competitively inhibits the function of the release factor complex, thereby altering the dynamics of translation termination at premature stop codons. This mechanism allows for the incorporation of a near-cognate amino acid and the synthesis of a full-length protein. A thorough understanding of this mechanism, facilitated by the experimental techniques outlined in this guide, is crucial for the ongoing development of novel and more potent nonsense suppression therapies.

References

- 1. This compound as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. A High-Throughput Assay for In Vitro Determination of Release Factor-Dependent Peptide Release from a Pretermination Complex by Fluorescence Anisotropy-Application to Nonsense Suppressor Screening and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound binds to multiple protein synthesis apparatus sites and competitively inhibits release factor-dependent termination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deciphering the Nonsense Readthrough Mechanism of Action of this compound: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extended stop codon context predicts nonsense codon readthrough efficiency in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. med.emory.edu [med.emory.edu]

- 18. researchgate.net [researchgate.net]

- 19. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner | MDPI [mdpi.com]

- 20. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]

- 21. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]

- 23. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of Ataluren's Interaction with Ribosomal RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ataluren (PTC124) is a small molecule drug that promotes the readthrough of premature termination codons (PTCs), offering a therapeutic strategy for genetic disorders caused by nonsense mutations. While its efficacy has been demonstrated in various models, the precise molecular mechanism, particularly its interaction with the ribosome, remains an area of active investigation. This technical guide provides an in-depth analysis of the in-silico modeling approaches used to investigate the binding of this compound to ribosomal RNA (rRNA). Computational studies have explored various potential targets, including the rRNA, the mRNA transcript itself, and eukaryotic release factors. This document summarizes the key findings, presents quantitative data from these studies, outlines the experimental protocols for in-silico modeling, and provides visual representations of the proposed mechanisms.

Proposed Mechanisms of this compound Action

The scientific community has put forth several hypotheses regarding this compound's mechanism of action, with in-silico modeling playing a crucial role in evaluating their feasibility.

Direct Interaction with rRNA: One prominent hypothesis is that this compound directly binds to the ribosome. Photoaffinity labeling studies have identified two potential binding sites within the rRNA, one near the decoding center (DC) and another proximal to the peptidyl transfer center (PTC)[1][2]. It is proposed that this compound acts as a competitive inhibitor of the release factor complex (RFC) binding at or before the peptidyl-tRNA hydrolysis step[1][2]. This interference is thought to reduce the efficiency of termination at premature stop codons, thereby allowing for the incorporation of a near-cognate tRNA and continuation of translation[3][4].

Interaction with mRNA: An alternative model, supported by molecular dynamics simulations, suggests that this compound's primary target may be the mRNA molecule itself, specifically at the site of the premature termination codon (PTC)[5][6][7]. These computational studies indicate a specific interaction between this compound and the UGA nonsense codon[5][6]. The binding of this compound to the mRNA is hypothesized to hinder the recognition of the PTC by the release factors, thus promoting readthrough[6].

Indirect Influence on the Ribosome: A third perspective posits that this compound's effect is not mediated by strong, direct binding to the ribosome in the same manner as aminoglycoside antibiotics. Instead, it may subtly alter the conformation of the ribosome or associated translation factors, thereby influencing the selection of near-cognate tRNAs at the A site when a PTC is present[3][4][8]. This model is supported by observations that this compound's activity is reduced in the presence of aminoglycosides like tobramycin, which are known to bind the ribosomal A site[3].

Quantitative Data from In-Silico Studies

Computational studies have provided valuable quantitative estimates of this compound's binding affinities for different potential targets. These binding energy calculations help to assess the likelihood of various interaction models.

| Interaction Partners | Computational Method | Calculated Binding Energy (ΔGbind, kcal/mol) | Reference |

| This compound - CFTR mRNA (with G542X UGA PTC) | Induced Fit Docking (IFD) | -21.26 | [9] |

| This compound - CFTR mRNA (with G542X UGA PTC) | Quantum Polarized Ligand Docking (QPLD) | -22.05 | [9] |

| This compound - Prokaryotic 16S rRNA | Docking Studies | Significantly lower than aminoglycosides | [9][10] |

| This compound - Eukaryotic 18S rRNA | Docking Studies | Significantly lower than aminoglycosides | [9][10] |

| This compound - Eukaryotic Release Factor 1 (eRF1) | Docking Studies | Three times lower than UGA/eRF1 affinity | [9] |

Note: The binding energies are theoretical calculations and can vary based on the specific computational methods and parameters used.

Experimental Protocols for In-Silico Modeling

The following outlines a generalized workflow for the in-silico investigation of this compound's binding to rRNA and other potential targets, based on methodologies cited in the literature[6][9][10].

System Preparation

-

Target Structure Acquisition: Obtain the 3D coordinates of the target molecule (e.g., eukaryotic ribosome, mRNA fragment with a PTC, eRF1) from a public repository like the Protein Data Bank (PDB).

-

Ligand Structure Preparation: Generate the 3D structure of this compound. Optimize its geometry and assign appropriate partial charges using a quantum mechanics-based method. For studies at physiological pH, the dissociated form of this compound should be considered[9].

-

System Solvation: Place the target-ligand complex in a periodic box of an appropriate water model (e.g., TIP3P) to simulate an aqueous environment. Add counter-ions to neutralize the system.

Molecular Docking

-

Binding Site Prediction: Identify potential binding pockets on the target molecule using computational tools.

-

Docking Simulations: Perform molecular docking simulations to predict the preferred binding pose and affinity of this compound to the target. Techniques like Induced Fit Docking (IFD) and Quantum Polarized Ligand Docking (QPLD) can be employed to account for ligand and receptor flexibility[9][10].

-

Scoring and Analysis: Rank the docking poses based on scoring functions that estimate the binding free energy. Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Molecular Dynamics (MD) Simulations

-

System Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and ensure it reaches a stable temperature and pressure.

-

Production MD: Run a long-timescale MD simulation (typically nanoseconds to microseconds) to observe the dynamic behavior of the this compound-target complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the binding pose, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify persistent intermolecular interactions.

Free Energy Calculations

-

MM-GBSA/PBSA: Employ Molecular Mechanics/Generalized Born Surface Area (or Poisson-Boltzmann Surface Area) methods to calculate the binding free energy from the MD simulation snapshots. This provides a more accurate estimation of binding affinity than docking scores.

-

Computational Mutagenesis: Perform in-silico mutations of nucleotides or amino acid residues in the binding site to understand their contribution to the binding affinity of this compound[9][10].

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of this compound's action.

Caption: Proposed mechanism of this compound directly binding to rRNA.

Caption: Proposed mechanism of this compound binding to mRNA.

Caption: In-silico modeling experimental workflow.

Conclusion

In-silico modeling has been instrumental in probing the molecular interactions of this compound with components of the translational machinery. While a definitive consensus on its precise binding partner—be it rRNA, mRNA, or another factor—has yet to be reached, computational studies have provided compelling evidence for multiple plausible mechanisms. The data suggest that this compound's mode of action is distinct from that of aminoglycoside antibiotics, which are known to directly target the small ribosomal subunit. Future research combining advanced computational techniques with experimental validation, such as cryo-electron microscopy of the ribosome in the presence of this compound, will be crucial for definitively elucidating its mechanism of action. A deeper understanding of how this compound promotes nonsense suppression at a molecular level will pave the way for the rational design of next-generation readthrough therapeutics with improved efficacy and specificity.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound binds to multiple protein synthesis apparatus sites and competitively inhibits release factor-dependent termination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Toward a Rationale for the PTC124 (this compound) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toward a rationale for the PTC124 (this compound) promoted readthrough of premature stop codons: a computational approach and GFP-reporter cell-based assay [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Deciphering the Nonsense Readthrough Mechanism of Action of this compound: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unipa.it [iris.unipa.it]

A Technical Guide to the Preclinical Research of Ataluren for Genetic Disorders Caused by Nonsense Mutations

Introduction

Approximately 12% of all hereditary diseases are caused by nonsense mutations, which are single-point mutations that introduce a premature termination codon (PTC) into the messenger RNA (mRNA) sequence.[1] This leads to the premature termination of protein translation, resulting in a truncated, nonfunctional, or unstable protein.[2][3] Genetic disorders such as Duchenne muscular dystrophy (DMD), cystic fibrosis (CF), and aniridia can arise from these mutations.[1] Ataluren (formerly PTC124) is a first-in-class, orally administered small molecule designed to overcome the effects of nonsense mutations.[3][4] It enables the ribosome to read through the PTC, leading to the synthesis of a full-length, functional protein.[5][6] This technical guide provides an in-depth overview of the core preclinical research that has elucidated the mechanism, efficacy, and safety of this compound, forming the basis for its clinical development.

Mechanism of Action: Ribosomal Readthrough of Premature Termination Codons

This compound's therapeutic effect is derived from its ability to modulate the fidelity of translation termination.[6] In the presence of a PTC (UAA, UAG, or UGA), translation-termination release factors normally bind to the ribosome and trigger the release of the incomplete polypeptide chain. This compound selectively interacts with the ribosome, promoting the recruitment of a near-cognate aminoacyl-tRNA to the ribosomal A-site instead of the release factor.[7] This action allows for the insertion of an amino acid at the site of the nonsense mutation, enabling translation to continue to the normal stop codon.[7][8]

Key characteristics of this compound's mechanism include:

-

Selectivity: It acts on premature termination codons without significantly affecting the termination process at normal stop codons, thereby preventing the production of aberrant, elongated proteins.[7]

-

NMD Independence: Its action is consistent with a mechanism that does not interfere with the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance system that degrades transcripts containing PTCs.[1][2]

-

Broad Applicability: Preclinical studies show this compound promotes readthrough at all three nonsense codons (UGA, UAG, and UAA), with the highest activity observed at UGA codons.[6]

Caption: this compound's mechanism of action at a premature termination codon (PTC).

Preclinical Efficacy in Key Disease Models

This compound's efficacy has been demonstrated in a variety of preclinical models, restoring protein expression and function across multiple genetic disorders.

Table 1: Summary of Preclinical Efficacy Data for this compound

| Genetic Disorder | Model System | This compound Dose/Concentration | Key Efficacy Endpoint | Quantitative Result | Citation(s) |

|---|---|---|---|---|---|

| Duchenne Muscular Dystrophy (DMD) | mdx mouse model | Not specified | Dystrophin expression | Efficiently restored dystrophin expression | [9] |

| Human myotubes | Not specified | Dystrophin expression | Increased dystrophin production | [10][11] | |

| sapje zebrafish | Not specified | Dystrophin production | Increased dystrophin production | [10][11] | |